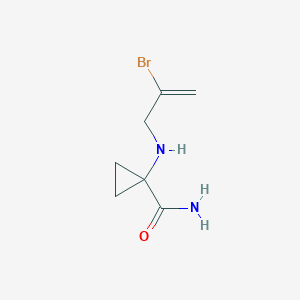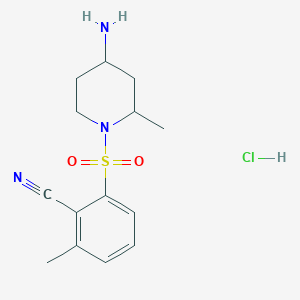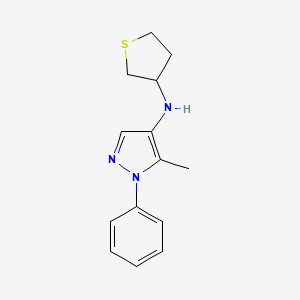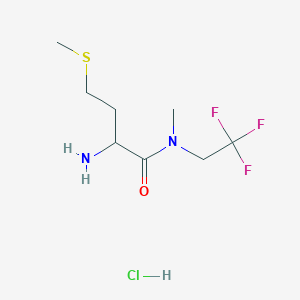
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is widely used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research.
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is not yet fully understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new molecules. This property makes it an attractive candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide in lab experiments is its unique properties, which make it an attractive candidate for various chemical reactions. However, the limitations of this compound include its high cost and potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide. One of the most promising areas of research is the development of new catalytic systems based on this compound. These systems have the potential to revolutionize various industrial processes and reduce the environmental impact of chemical reactions. Another area of research is the study of the biochemical and physiological effects of this compound, which may lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research. While there are limitations to its use, the future directions for research on this compound are promising and may lead to significant advancements in various fields of science.
Synthesis Methods
The synthesis of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoallylamine with cyclopropanecarboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure maximum yield and purity.
Scientific Research Applications
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide has been extensively used in scientific research due to its unique properties. This compound has been used in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalytic systems, which have the potential to revolutionize various industrial processes.
properties
IUPAC Name |
1-(2-bromoprop-2-enylamino)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5(8)4-10-7(2-3-7)6(9)11/h10H,1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDKGNPMVQQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1(CC1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)


![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)

![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)